

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-fluoroaniline hydrochloride
Cat. No.:	B1522165

[Get Quote](#)

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance but a fundamental pillar of scientific integrity and patient safety. **4-Bromo-2-fluoroaniline hydrochloride** serves as a crucial building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).^{[1][2]} Its molecular structure offers a versatile scaffold for medicinal chemists to elaborate upon, leading to novel therapeutic agents. Consequently, the purity of this intermediate directly influences the impurity profile of the final API, impacting its efficacy, safety, and stability. This guide provides a comprehensive framework for establishing and verifying the purity of **4-Bromo-2-fluoroaniline hydrochloride**, intended for researchers, quality control analysts, and drug development professionals who demand exacting standards in their work.

Physicochemical Characterization and Identification

A definitive understanding of a compound's identity is the bedrock of any purity assessment. For **4-Bromo-2-fluoroaniline hydrochloride**, this is achieved through a combination of physical property measurements and spectroscopic analysis.

Core Physical and Chemical Properties

The essential properties of 4-Bromo-2-fluoroaniline and its hydrochloride salt are summarized below. These parameters serve as the initial, fundamental checks in quality control.

Property	4-Bromo-2-fluoroaniline	4-Bromo-2-fluoroaniline hydrochloride	Source(s)
Appearance	White to light brown crystalline powder or solid	Off-white to light beige solid	[1][3][4]
Molecular Formula	C ₆ H ₅ BrFN	C ₆ H ₆ BrClFN	[1][5]
Molecular Weight	190.01 g/mol	226.47 g/mol	[1][5]
CAS Number	367-24-8	1174029-29-8	[1][5]
Melting Point	40-43 °C	Not specified (decomposes)	[3][4][6]
Solubility	Soluble in organic solvents (e.g., Methanol, Chloroform)	Soluble in water, Methanol	N/A
Storage	Keep in a dark place, under an inert atmosphere, at room temperature. Stable under recommended conditions but may darken on exposure to light and air.	Store at room temperature, keep dry.	[2]

Spectroscopic Identity Confirmation

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure. Any deviation from the reference spectra can indicate the presence of impurities or a misidentification of the material.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are paramount for confirming the structural integrity and identifying organic impurities. The spectra for 4-Bromo-2-fluoroaniline are well-documented.[7][8][9] Key expected signals in ¹H NMR (in CDCl₃) would include distinct aromatic protons and a broad singlet for the amine protons.

- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For 4-Bromo-2-fluoroaniline, the mass spectrum will show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), with molecular ion peaks around m/z 189 and 191.[5][10]
- Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. The spectrum for 4-Bromo-2-fluoroaniline will exhibit characteristic bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, along with aromatic C-H and C=C vibrations.[5][10]

Purity Specifications and Impurity Profile

Establishing a robust purity specification is a self-validating system; it sets a clear, quantifiable standard against which all batches of the material must be measured. While no official pharmacopeial monograph currently exists for **4-Bromo-2-fluoroaniline hydrochloride**, a set of stringent in-house standards can be established based on regulatory expectations for starting materials and typical commercial-grade data.

Recommended Purity Specifications

Test	Acceptance Criteria	Method
Appearance	White to light beige solid	Visual Inspection
Identification	Conforms to the reference spectra (^1H NMR, FTIR)	^1H NMR, FTIR
Assay (Purity)	$\geq 98.5\%$	HPLC (Area Normalization)
Any Single Unspecified Impurity	$\leq 0.15\%$	HPLC
Total Impurities	$\leq 1.0\%$	HPLC
Water Content	$\leq 0.5\%$	Karl Fischer Titration
Residue on Ignition	$\leq 0.1\%$	USP <281>
Residual Solvents	Meets ICH Q3C limits	Headspace GC-MS

Understanding the Impurity Profile

Effective purity control stems from understanding the potential sources of impurities. For **4-Bromo-2-fluoroaniline hydrochloride**, impurities can arise from the synthesis process or degradation.[\[11\]](#)

- Process-Related Impurities:
 - Starting Materials: Unreacted 2-fluoroaniline or 4-bromo-2-fluoro-1-nitrobenzene may be present.[\[2\]](#)
 - Isomeric Impurities: The synthesis, particularly direct bromination of 2-fluoroaniline, can generate regioisomers such as 2-bromo-4-fluoroaniline.[\[12\]](#)
 - Over-brominated Species: Dibrominated fluoroanilines can form if the reaction is not carefully controlled.
 - By-products: Impurities from side reactions specific to the synthetic route employed.
- Degradation Products: Anilines can be susceptible to oxidative degradation, often leading to colored impurities and polymerization products, especially when exposed to air and light.[\[13\]](#)
- Inorganic Impurities: Residual catalysts, reagents (e.g., iron from nitro-group reduction), and salts from the manufacturing and hydrochloride salt formation steps.[\[14\]](#)

Analytical Methodologies for Purity Verification

The choice of analytical methodology must be driven by the need for specificity, sensitivity, and accuracy. For a comprehensive purity assessment of **4-Bromo-2-fluoroaniline hydrochloride**, a combination of chromatographic techniques is essential.

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination due to its high resolution and suitability for non-volatile compounds.[\[15\]](#)[\[16\]](#) A stability-indicating reversed-phase HPLC (RP-HPLC)

method is designed to separate the main component from all potential impurities and degradation products.[17]

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:
 - Column: C18, 150 mm x 4.6 mm, 5 µm (e.g., Discovery C18 or equivalent).[18]
 - Mobile Phase A: 0.05% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Program:

Time (min)	%A	%B
0	70	30
20	20	80
25	20	80
26	70	30

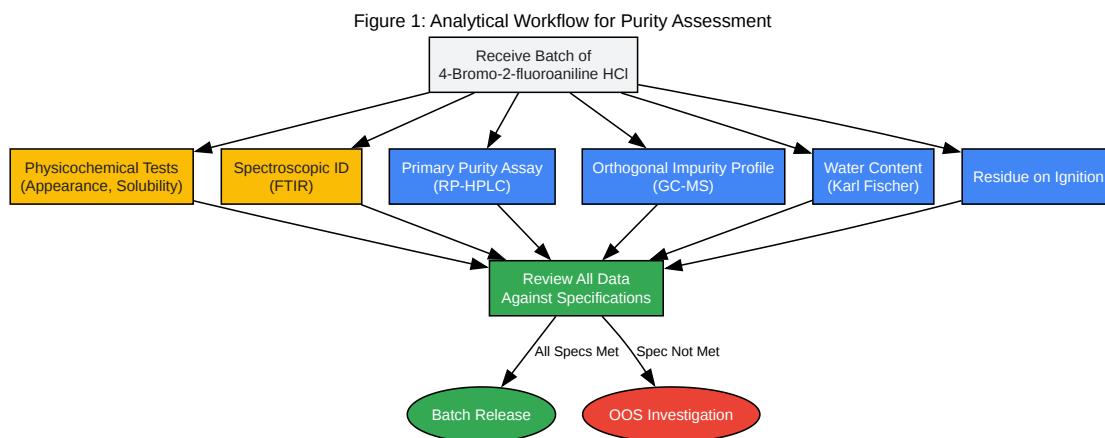
| 30 | 70 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation:

- Accurately weigh approximately 25 mg of **4-Bromo-2-fluoroaniline hydrochloride** into a 50 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a sample concentration of ~0.5 mg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
- Causality Behind Choices:
 - C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds like anilines.
 - Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the aniline ($pK_a \sim 2.5$), leading to better peak shape and preventing tailing.[\[19\]](#)
 - Gradient Elution: Necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like dibrominated species) are effectively separated and eluted within a reasonable runtime.
 - UV Detection at 254 nm: Aromatic compounds strongly absorb UV light at this wavelength, providing good sensitivity for both the main peak and related impurities.[\[18\]](#)

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

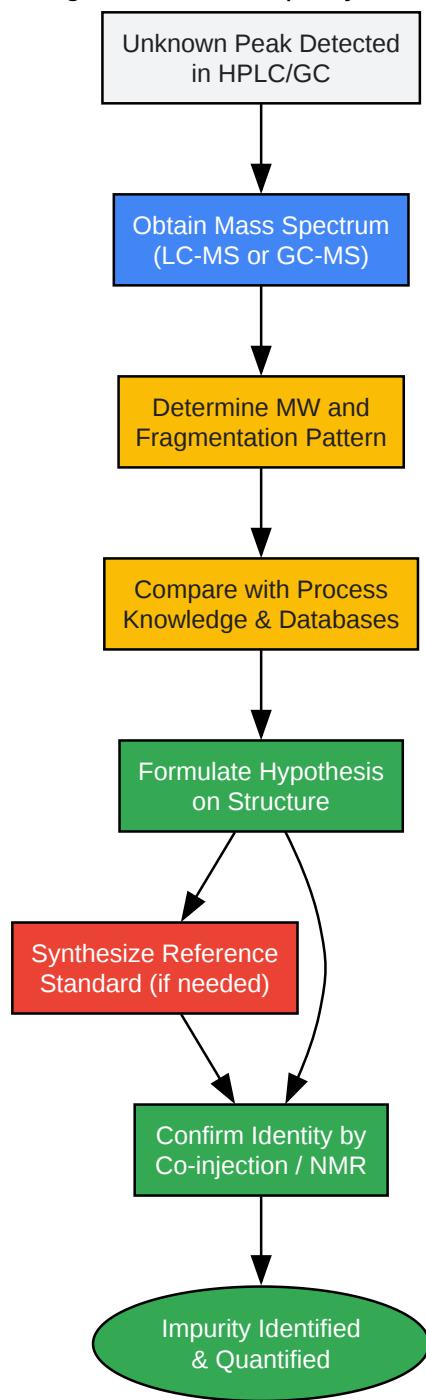
GC-MS is a powerful orthogonal technique, ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain process-related by-products.[\[14\]](#) [\[15\]](#) The mass spectrometer provides definitive identification of separated components.


- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Chromatographic Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injector Temperature: 260 °C.
- Oven Temperature Program:
 - Initial Temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Injection Mode: Split (e.g., 50:1).
- Mass Spectrometer Conditions:
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 40-450.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of 4-Bromo-2-fluoroaniline (prepared by neutralizing the hydrochloride salt and extracting into an organic solvent, or analyzed directly if sufficiently volatile) into a 10 mL volumetric flask.
 - Dissolve in and dilute to volume with Methylene Chloride or Methanol.
 - Inject 1 µL into the GC-MS system.
- Causality Behind Choices:
 - DB-5ms Column: This low-polarity column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.
 - Temperature Program: The gradient from 70 °C to 280 °C allows for the separation of volatile impurities (like residual solvents) at the beginning of the run and less volatile, higher molecular weight impurities (like isomers or by-products) at higher temperatures.

- EI Mass Spectrometry: Provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident impurity identification.[10]

Visualization of Quality Control Workflows


Visual workflows provide a clear, logical path for the analysis and decision-making process in a quality control environment.

[Click to download full resolution via product page](#)

Caption: Figure 1: Analytical Workflow for Purity Assessment.

Figure 2: Logical Flow for Impurity Identification

[Click to download full resolution via product page](#)

Caption: Figure 2: Logical Flow for Impurity Identification.

Method Validation: Ensuring Trustworthiness

The analytical protocols described herein provide a robust starting point. However, for use in a regulated environment, they must undergo formal validation to ensure they are fit for purpose. [20] This process provides a self-validating system of trust in the generated data. Key validation parameters, as outlined by ICH guidelines, include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
- Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
- Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluoroaniline hydrochloride [myskinrecipes.com]
- 2. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 3. A10228.22 [thermofisher.com]
- 4. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
- 11. biomedres.us [biomedres.us]
- 12. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sigma-Aldrich [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmadevils.com [pharmadevils.com]
- To cite this document: BenchChem. [Foreword: The Criticality of Purity in Pharmaceutical Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522165#purity-standards-for-4-bromo-2-fluoroaniline-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com